(R)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
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Overview
Description
®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a nitro group, an octyloxy chain, and an imidazo[2,1-b][1,3]oxazine core, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]oxazine Core: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a dihaloalkane under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the imidazo[2,1-b][1,3]oxazine core using a nitrating agent like nitric acid or a nitrating mixture.
Attachment of the Octyloxy Chain: The octyloxy chain can be attached through an etherification reaction, where the hydroxyl group of the imidazo[2,1-b][1,3]oxazine core reacts with an octyl halide in the presence of a base.
Industrial Production Methods
Industrial production of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as thiols or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of ®-2-Amino-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazine derivatives.
Oxidation: Formation of nitroso or other oxidized derivatives.
Scientific Research Applications
®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the octyloxy chain can influence the compound’s lipophilicity and membrane permeability. The imidazo[2,1-b][1,3]oxazine core can interact with various molecular targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Nitro-6-(hexyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine: Similar structure with a shorter alkyl chain.
®-2-Nitro-6-(decyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine: Similar structure with a longer alkyl chain.
®-2-Nitro-6-(methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine: Similar structure with a methoxy group instead of an octyloxy group.
Uniqueness
®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is unique due to its specific combination of a nitro group, an octyloxy chain, and an imidazo[2,1-b][1,3]oxazine core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
(R)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]oxazines. Its unique structural features, particularly the nitro and octyloxy substituents, contribute significantly to its biological activity. This compound has garnered attention for its potential as an antitubercular agent and its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula of this compound is C6H7N3O4, with a molecular weight of 185.14 g/mol. The presence of a nitro group at the 2-position enhances its antimicrobial properties by facilitating penetration through bacterial cell walls.
Antimicrobial Properties
Research indicates that this compound exhibits significant bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The nitro group is crucial for its antimicrobial efficacy as it enhances the compound's ability to disrupt bacterial processes.
Table 1: Summary of Biological Activities
Activity Type | Target Organism | Efficacy Level | Reference |
---|---|---|---|
Antitubercular | Mycobacterium tuberculosis | High | |
Antibacterial | Various pathogenic bacteria | Moderate to High | |
Enzyme Inhibition | Bacterial resistance enzymes | Significant |
The mechanism by which this compound exerts its effects involves the inhibition of essential bacterial enzymes. Studies have shown that modifications in its structure can influence binding affinity and activity against these enzymes. Understanding these interactions is vital for optimizing the pharmacological profile of this compound.
Case Studies
Several studies have explored the biological activity of this compound:
- Antitubercular Activity Study : A study conducted by researchers at the University of Houston evaluated the compound's efficacy against various strains of Mycobacterium tuberculosis. Results indicated a promising reduction in bacterial load in vitro compared to standard treatments.
- Structural Modification Analysis : Another investigation focused on modifying the octyloxy substituent to enhance bioactivity. The findings suggested that certain modifications could increase potency and reduce resistance mechanisms in bacteria.
- In Silico Studies : Computational modeling studies have been performed to predict the binding interactions between this compound and target enzymes. These studies provide insights into how structural changes can optimize drug design.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(S)-amino derivatives of PA-824 | Amino substituents at 6-position | Antitubercular |
Nitroimidazole compounds | Similar nitro group functionality | Antibacterial |
4-nitroimidazoles | Different positioning of nitro groups | Antimicrobial |
These comparisons highlight the unique aspects of this compound and underscore its potential for further development in pharmaceutical applications.
Properties
CAS No. |
187235-14-9 |
---|---|
Molecular Formula |
C14H23N3O4 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(6R)-2-nitro-6-octoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H23N3O4/c1-2-3-4-5-6-7-8-20-12-9-16-10-13(17(18)19)15-14(16)21-11-12/h10,12H,2-9,11H2,1H3/t12-/m1/s1 |
InChI Key |
JYFIPBONAFMXAW-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCCCO[C@@H]1CN2C=C(N=C2OC1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCOC1CN2C=C(N=C2OC1)[N+](=O)[O-] |
Origin of Product |
United States |
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